Hydromanganese pentacarbonyl

Description

Properties

CAS No. |

15651-51-1 |

|---|---|

Molecular Formula |

C5MnO5 |

Molecular Weight |

194.99 g/mol |

IUPAC Name |

carbon monoxide;manganese |

InChI |

InChI=1S/5CO.Mn/c5*1-2; |

InChI Key |

VPLUIUJZLFXMCF-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |

Origin of Product |

United States |

Preparation Methods

Protonation of Pentacarbonyl Manganate Anion

Formation of Pentacarbonyl Manganate Anion : The pentacarbonyl manganate anion [Mn(CO)5]^− is typically generated by the reduction of dimanganese decacarbonyl (Mn2(CO)10). A strong hydride donor such as superhydride (LiHB(C2H5)3) is used for this reduction:

$$

2 \text{LiHB(C}2\text{H}5)3 + \text{Mn}2(\text{CO}){10} \rightarrow 2 \text{Li}[ \text{Mn}(\text{CO})5 ] + \text{H}2 + 2 \text{B(C}2\text{H}5)3

$$Protonation Step : The manganate anion salt (e.g., Li[Mn(CO)5]) is then protonated using a strong acid such as trifluoromethanesulfonic acid (CF3SO3H), yielding this compound:

$$

\text{Li}[ \text{Mn}(\text{CO})5 ] + \text{CF}3\text{SO}3\text{H} \rightarrow \text{HMn}(\text{CO})5 + \text{LiCF}3\text{SO}3

$$Alternative Protonation : The manganate anion can also be isolated as a crystalline salt with bulky cations such as bis(triphenylphosphine)iminium (PPN+), which is protonated smoothly by CF3SO3H to yield HMn(CO)5.

This method is historically significant and was first reported in 1931. It is considered reliable and produces this compound in good yields.

Hydrolysis of Pentacarbonyl(trimethylsilyl)manganese

Pentacarbonyl(trimethylsilyl)manganese, (CO)5MnSiMe3, can be hydrolyzed with water to produce this compound and trimethylsilanol:

$$

(\text{CO})5\text{MnSiMe}3 + \text{H}2\text{O} \rightarrow \text{HMn}(\text{CO})5 + \text{Me}_3\text{SiOH}

$$

This method offers an alternative synthetic route, especially useful when organosilicon intermediates are accessible.

Comparative Data Table of Preparation Methods

Research Outcomes and Mechanistic Insights

The protonation and hydrolysis methods yield HMn(CO)5, which participates in hydrometalation and hydrogenation reactions with conjugated dienes. Studies using nuclear magnetic resonance (NMR) and chemically induced dynamic nuclear polarization (CIDNP) reveal that the reaction mechanism involves radical pairs rather than classical migratory insertion and reductive elimination.

The hydrometalation reactions with HMn(CO)5 proceed via hydrogen atom abstraction forming radical pairs, which then couple or react further, highlighting the unique reactivity of this compound in organometallic transformations.

Chemical Reactions Analysis

Catalytic Hydroformylation Reactions

HMn(CO)₅ acts as a co-catalyst in rhodium-catalyzed hydroformylation reactions. In the presence of Rh₄(CO)₁₂, it significantly enhances aldehyde formation via bimetallic catalytic binuclear elimination mechanisms. Key findings include:

Reaction Kinetics and Mechanism

-

Kinetic Equation :

-

Activation Parameters :

Hydrometalation of Conjugated Dienes

HMn(CO)₅ undergoes 1,4-addition to conjugated dienes (e.g., 1,3-butadiene, isoprene) via a radical pair mechanism:

Key Observations

-

Reaction Pathway :

CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies confirm radical intermediates .

-

Rate Law :

First-order in both HMn(CO)₅ and diene, independent of CO pressure .

Substitution Reactions

HMn(CO)₅ undergoes ligand substitution with organophosphines and related donors:

Thermal and Photochemical Substitution

Reactions with Fluorinated Dienes

HMn(CO)₅ reacts with perfluorocyclopentadiene (C₅F₆) to form structurally distinct adducts:

| Reaction Conditions | Product Formed | Addition Type |

|---|---|---|

| Room temperature | trans-2H-hexafluorocyclopent-3-enyl | 1,2-Addition |

| −78°C | 4H-hexafluorocyclopent-2-enyl | 1,4-Addition |

| With 1,3-fluorine shift | 4H-hexafluorocyclopent-1-enyl | 1,4-Addition + shift |

These products were characterized via NMR and X-ray diffraction .

Methylation and Fluoroalkylation

-

Methylation with Diazomethane :

-

Fluoroalkylation :

Thermochemical Data

Hydrogen abstraction from HMn(CO)₅ exhibits the following energetics:

| Reaction Enthalpy (ΔrH°) | Method | Reference |

|---|---|---|

| PIMS |

This data aligns with radical-based mechanisms observed in hydrometalation .

Acidity and Proton Transfer

HMn(CO)₅ has a pKₐ of 7.1 in water, comparable to hydrogen sulfide. It readily transfers protons to bases, forming stable [Mn(CO)₅]⁻ salts .

Scientific Research Applications

Chemical Properties and Reactions

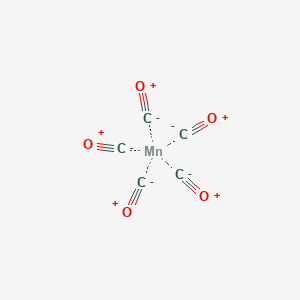

Hydromanganese pentacarbonyl is characterized by its stability and unique reactivity among transition metal hydrides. Its molecular structure exhibits octahedral symmetry, with a significant bond length of approximately 1.44 Å for the manganese-hydride bond . The compound undergoes several types of reactions:

- Substitution Reactions : The carbon monoxide (CO) ligands can be replaced by organophosphines, both thermally and photochemically:

- Reduction Reactions : It acts as a reducing agent for olefins and various organic compounds:

- Methylation : The compound can react with diazomethane to form methylated derivatives:

Chemistry

This compound is extensively utilized in organic synthesis and catalysis. Its ability to reduce olefins and other organic substrates makes it a valuable reagent in synthetic chemistry. The compound's role as a catalyst in various reactions enhances product yields and selectivity.

Case Study: Olefin Reduction

In a study examining the reduction of alkenes using this compound, researchers observed that the compound effectively converted various olefins into their corresponding alkanes under mild conditions, demonstrating its utility in synthetic pathways.

Biology and Medicine

While specific biological applications are less documented, this compound has shown potential antioxidant properties. In vitro studies indicated that it scavenges free radicals and reduces lipid peroxidation in cellular membranes. This suggests possible implications for drug development and biochemical research.

Industrial Applications

In the industrial sector, this compound serves as a catalyst in the production of fine chemicals. Its efficiency in catalyzing reactions contributes to the development of sustainable processes in chemical manufacturing.

Case Study: Fine Chemical Production

A study highlighted the use of this compound in synthesizing fine chemicals through catalytic processes. The compound facilitated high selectivity and yield in producing desired chemical products, showcasing its industrial relevance .

Mechanism of Action

The mechanism by which hydromanganese pentacarbonyl exerts its effects involves the activation of the manganese-hydride bond. This bond can participate in various reactions, such as hydrogenation and reduction, by transferring the hydride ion to substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Iron Pentacarbonyl Hydride (HFe(CO)₅)

Iron pentacarbonyl hydride shares structural similarities with hydromanganese pentacarbonyl, featuring a metal center (Fe) surrounded by CO ligands and a hydride. Key differences arise from the metal’s electronic properties:

- Synthesis : HFe(CO)₅ is synthesized via the reaction of iron pentacarbonyl with sodium hydroxide, followed by acidification .

- Reactivity : Iron carbonyl hydride is prone to oxidation, forming triiron dodecacarbonyl (Fe₃(CO)₁₂) under oxidative conditions . In contrast, manganese derivatives may exhibit greater thermal stability due to higher vapor pressures .

Disodium Tetracarbonylferrate (Na₂[Fe(CO)₄])

This sodium salt of tetracarbonylferrate differs in ligand count and charge:

- Structure : Tetrahedral geometry with four CO ligands .

- Reactivity : Highly pyrophoric and decomposes in water, unlike this compound, which retains stability under similar conditions .

- Utility : Primarily used in organic synthesis as a nucleophilic carbonyl source, contrasting with this compound’s hypothesized role in gas-phase reactions .

Manganese-Based Analogues

Methylcyclopentadienyl Manganese Tricarbonyl (MMT; C₉H₇MnO₃)

MMT replaces hydride and CO ligands with a methylcyclopentadienyl (CpMe) group:

- Structure : Trigonal bipyramidal geometry with three CO ligands and a CpMe ring .

- Applications : MMT is a fuel additive to enhance octane ratings, whereas this compound’s applications focus on flame inhibition .

- Safety : MMT poses neurotoxic risks, while this compound’s hazards are less characterized but likely involve CO release .

Comparative Data Table

Key Research Findings

Flame Inhibition Efficiency : this compound demonstrates superior gas-phase efficacy compared to iron pentacarbonyl due to its higher vapor pressure, minimizing particle condensation and maintaining reactivity in flame suppression .

Thermodynamic Stability : The Mn–H bond in this compound contributes to its stability under moderate conditions, contrasting with the Fe–H bond in HFe(CO)₅, which readily participates in oxidative dimerization .

Biological Activity

Hydromanganese pentacarbonyl, also known as pentacarbonylhydridomanganese (HMn(CO)₅), is an organometallic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

This compound is characterized by its stable structure, which features an octahedral symmetry. The compound consists of a manganese atom coordinated to five carbon monoxide (CO) ligands and one hydride ion. The bond length of the H-Mn bond is approximately 1.44 Å, and the compound exhibits a pKa of 7.1, indicating its acidic nature comparable to hydrogen sulfide .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : HMn(CO)₅ may interact with various enzymes, influencing their activity and potentially altering metabolic pathways. The presence of the hydride ion allows for redox reactions that can affect enzyme functions.

- Cellular Processes : Research indicates that HMn(CO)₅ can impact cellular processes such as apoptosis and proliferation. It may modulate signaling pathways involved in these processes through its interaction with key biomolecules.

- Oxidative Stress : The compound's ability to participate in redox reactions suggests a role in oxidative stress modulation. This can lead to protective effects against oxidative damage in cells.

1. Effects on Cellular Processes

A study investigating the effects of HMn(CO)₅ on cultured cells revealed that it could induce apoptosis in cancer cell lines while promoting survival in normal cells. This dual effect highlights its potential as a therapeutic agent in oncology.

2. Enzyme Activity Modulation

Research has shown that HMn(CO)₅ can enhance the activity of certain enzymes involved in detoxification processes. For instance, it has been observed to increase the activity of glutathione S-transferase, an enzyme crucial for cellular defense against toxins .

3. Antioxidant Properties

In vitro studies demonstrated that HMn(CO)₅ exhibits antioxidant properties by scavenging free radicals and reducing lipid peroxidation in cellular membranes. This suggests a potential application in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | HMn(CO)₅ | Induces apoptosis, modulates enzyme activity |

| Manganese(II) Acetate | Mn(CH₃COO)₂ | Antioxidant properties, supports metabolic functions |

| Manganese(III) Chloride | MnCl₃ | Potential anti-inflammatory effects |

Q & A

Q. What are the standard synthetic protocols for hydromanganese pentacarbonyl, and how do reaction conditions influence yield?

this compound is typically synthesized via ligand substitution reactions under inert atmospheres (e.g., nitrogen or argon). For example, manganese carbonyl precursors may react with hydrogen donors in non-polar solvents. Critical parameters include temperature (often 50–80°C), solvent purity, and stoichiometric control of ligands to avoid byproducts like polynuclear complexes. Reaction progress is monitored via IR spectroscopy for CO ligand vibrations (1,900–2,100 cm⁻¹), which confirm ligand substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and bonding?

- IR spectroscopy : Identifies CO ligand stretching frequencies, providing insights into electronic effects of the hydride ligand .

- NMR spectroscopy : ¹H NMR detects hydride proton environments (δ –5 to –15 ppm), while ¹³C NMR resolves carbonyl carbon shifts.

- X-ray diffraction (XRD) : Determines molecular geometry, bond lengths (e.g., Mn–H and Mn–CO distances), and symmetry (e.g., C₄v for pentacarbonyls) .

Q. How does this compound’s thermal stability impact experimental handling?

Thermal gravimetric analysis (TGA) reveals decomposition thresholds (typically >100°C), necessitating controlled heating in catalytic studies. Decomposition pathways may release CO gas, requiring vented systems. Stability in solution varies with solvent polarity; non-coordinating solvents like hexane are preferred for long-term storage .

Q. What are the primary applications of this compound in catalysis?

The compound serves as a precursor for hydrogenation and carbonylation catalysts. Its hydride ligand facilitates H₂ activation, while labile CO groups enable ligand exchange during catalytic cycles. Mechanistic studies often use in situ IR or Raman spectroscopy to track intermediate species .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental bonding data?

Discrepancies in bonding assignments (e.g., Mn–H vs. Mn–N coordination in ligand adducts) are addressed via density functional theory (DFT). For example, B3PW91/SDD-level calculations predict vibrational frequencies and chemical shifts, which are cross-validated with experimental IR/NMR data. This approach confirmed nitrogen-centered bonding in mercaptopyrimidine complexes, overturning prior assumptions of sulfur coordination .

Q. What mechanistic insights explain this compound’s role in photodissociation dynamics?

Ultrafast infrared spectroscopy reveals stepwise CO ligand loss upon UV irradiation. Gas-phase studies show a 150–200 fs timescale for initial CO dissociation, while solvent effects (e.g., hexane vs. THF) stabilize intermediates. Theoretical models (CASSCF/CASPT2) correlate electronic excitations with dissociation pathways, aiding photocatalyst design .

Q. How do solvent and aggregation states affect thermodynamic properties like bond dissociation energies?

Calorimetric studies in solution phase show solvent polarity stabilizes the hydride ligand (ΔH ≈ –15 kJ/mol in toluene). In contrast, gas-phase mass spectrometry provides intrinsic bond energies (e.g., Mn–H ≈ 250 kJ/mol). Discrepancies arise from solvation entropy and aggregation effects, requiring multi-technique validation .

Q. What strategies mitigate conflicting data in catalytic cycle characterization?

Contradictory kinetic profiles (e.g., rate-limiting steps in CO insertion) are resolved via isotopic labeling (¹³CO) and operando spectroscopy. For example, time-resolved IR coupled with deuterium tracing distinguishes H-transfer steps from ligand exchange .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk lines for air-sensitive reactions and monitor CO evolution with gas burettes .

- Data Validation : Cross-reference XRD structures with DFT-optimized geometries to confirm bonding assignments .

- Safety Protocols : Follow OSHA guidelines for metal carbonyl handling, including explosion-proof equipment and CO detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.